2-methoxy-N-(2-phenylethyl)cyclohexan-1-amine
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Overview
Description
2-Methoxy-N-(2-phenylethyl)cyclohexan-1-amine is an organic compound that belongs to the class of cyclohexylamines It is characterized by the presence of a methoxy group attached to the cyclohexane ring and a phenylethylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-(2-phenylethyl)cyclohexan-1-amine typically involves the reaction of cyclohexanone with phenylethylamine in the presence of a methoxy group donor. One common method involves the use of methanol as the methoxy group donor and a suitable catalyst to facilitate the reaction. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactions where the reactants are continuously fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher efficiency and scalability. Catalysts such as palladium or platinum may be used to enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-N-(2-phenylethyl)cyclohexan-1-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The cyclohexane ring can be reduced to form a more saturated compound.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of halogenated or alkylated cyclohexylamines.
Scientific Research Applications
2-Methoxy-N-(2-phenylethyl)cyclohexan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including interactions with neurotransmitter receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of 2-methoxy-N-(2-phenylethyl)cyclohexan-1-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors. It may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of dopaminergic and serotonergic systems.
Comparison with Similar Compounds
Similar Compounds
2-Phenylethylamine: A naturally occurring compound with similar structural features but lacking the methoxy group.
Cyclohexylamine: A simpler analog without the phenylethylamine moiety.
Methoxyphenethylamine: A compound with a similar methoxy group but different overall structure.
Uniqueness
2-Methoxy-N-(2-phenylethyl)cyclohexan-1-amine is unique due to the combination of the cyclohexane ring, methoxy group, and phenylethylamine moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
2-methoxy-N-(2-phenylethyl)cyclohexan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO/c1-17-15-10-6-5-9-14(15)16-12-11-13-7-3-2-4-8-13/h2-4,7-8,14-16H,5-6,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAMQJTJLKSDSAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCCC1NCCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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